2-Heptyldecyl octadecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptyldecyl octadecanoate can be synthesized through the esterification reaction between octadecanoic acid (stearic acid) and 2-heptyldecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion. The general reaction is as follows:
C18H36O2 (stearic acid) + C17H36O (2-heptyldecanol) → C35H70O2 (2-heptyldecyl octadecanoate) + H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors or reactive distillation techniques to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction under milder conditions.
Types of Reactions:
Transesterification: This ester can participate in transesterification reactions with other alcohols to form different esters and alcohols.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can be converted to other functional groups.
Common Reagents and Conditions:
Acidic Hydrolysis: Using strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis (Saponification): Using bases like sodium hydroxide or potassium hydroxide.
Transesterification: Catalyzed by acids, bases, or enzymes.
Major Products Formed:
Hydrolysis: Octadecanoic acid and 2-heptyldecanol.
Transesterification: New esters and alcohols depending on the reacting alcohol.
Scientific Research Applications
2-Heptyldecyl octadecanoate has diverse applications in scientific research and industry:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based formulations.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its emollient properties
Mechanism of Action
The mechanism of action of 2-heptyldecyl octadecanoate primarily involves its interaction with lipid membranes and its ability to form stable emulsions. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes .
Comparison with Similar Compounds
- Heptadecanyl stearate (Stearic acid, heptadecyl ester)
- Cetyl palmitate (Hexadecyl hexadecanoate)
- Glyceryl monostearate (Glycerol monostearate)
Comparison: 2-Heptyldecyl octadecanoate is unique due to its specific alkyl chain length and branching, which can influence its physical properties and interactions with other molecules. Compared to similar compounds like heptadecanyl stearate and cetyl palmitate, it may offer different melting points, solubility, and emollient properties, making it suitable for specific applications in cosmetics and pharmaceuticals .
Properties
CAS No. |
90326-96-8 |
---|---|
Molecular Formula |
C35H70O2 |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
2-heptyldecyl octadecanoate |
InChI |
InChI=1S/C35H70O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-26-29-32-35(36)37-33-34(30-27-24-12-9-6-3)31-28-25-14-11-8-5-2/h34H,4-33H2,1-3H3 |
InChI Key |
NGVVXRLQCKNIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCC)CCCCCCCC |
Origin of Product |
United States |
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